molecular formula C9H9NO2 B7902342 2,6-Dimethylbenzo[d]oxazol-5-ol

2,6-Dimethylbenzo[d]oxazol-5-ol

Cat. No.: B7902342
M. Wt: 163.17 g/mol
InChI Key: ZASHPHLRHARKFC-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzo[d]oxazol-5-ol (CAS: 66481-29-6) is a benzoxazole derivative characterized by a fused benzene and oxazole ring system. The compound features methyl substituents at positions 2 and 6 of the benzoxazole core and a hydroxyl group at position 3. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced steric bulk from the methyl groups. The compound is commercially available at 97% purity and is used in research for developing pharmaceuticals, agrochemicals, or as a ligand in coordination chemistry .

Properties

IUPAC Name

2,6-dimethyl-1,3-benzoxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-5-3-9-7(4-8(5)11)10-6(2)12-9/h3-4,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASHPHLRHARKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)N=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylbenzo[d]oxazol-5-ol typically involves multi-step reactions. One common method includes the following steps :

    Step 1: Reacting a suitable precursor with sodium methoxide to achieve a 90% yield.

    Step 2: Treating the intermediate with 35% hydrochloric acid in ethanol, followed by heating for 1 hour, resulting in an 80% yield.

    Step 3: Further reaction with pyridine and N,N-dimethylacetamide at ambient temperature for 2 hours, yielding 57%.

    Step 4: Oxidation using manganese dioxide in acetone for 3 hours at ambient temperature, achieving a 59% yield.

    Step 5: Final treatment with 1N sodium hydroxide for 0.67 hours at ambient temperature.

Industrial Production Methods

the multi-step synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylbenzo[d]oxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives of the benzoxazole ring, while substitution reactions can introduce various functional groups onto the ring .

Scientific Research Applications

2,6-Dimethylbenzo[d]oxazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethylbenzo[d]oxazol-5-ol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-dimethylbenzo[d]oxazol-5-ol with structurally related benzoxazole, benzothiazole, and substituted aromatic derivatives. Key differences in substituent patterns, electronic effects, and physicochemical properties are highlighted.

Substituent Position and Functional Group Variations
Compound Name CAS Number Substituents/Functional Groups Key Structural Differences vs. Target Compound
2,6-Diphenylbenzo[1,2-d:4,5-d']bis(oxazole) 43036-58-4 Two phenyl groups, bis-oxazole system Larger aromatic system; lacks hydroxyl group
5-Bromo-6,7-dimethylbenzo[d]oxazol-2-amine N/A Bromine at C5, amine at C2, methyl at C6/C7 Bromine increases molecular weight; amine enhances basicity
2,6-Dimethylbenzo[d]thiazol-5-amine N/A Thiazole ring (sulfur replaces oxygen), amine at C5 Thiazole’s sulfur alters electronic properties
3,6-Dibenzhydryl-5-chlorobenzo[d]oxazol-2(3H)-one N/A Bulky benzhydryl groups, chlorine at C5, ketone Increased steric hindrance; ketone reduces polarity

Key Observations :

  • Electronic Effects : The hydroxyl group in this compound increases acidity compared to methyl- or halogen-substituted analogs (e.g., pKa ~8–10 for hydroxyl vs. inert halogens) .
  • Steric Influence : Methyl groups at positions 2 and 6 hinder rotational freedom, unlike phenyl or benzhydryl substituents in analogs like 2,6-diphenylbenzo[1,2-d:4,5-d']bis(oxazole) .
  • Ring Heteroatoms : Replacement of oxazole’s oxygen with sulfur (e.g., in 2,6-dimethylbenzo[d]thiazol-5-amine) lowers ring electron density, affecting reactivity .
Physicochemical Properties
  • Lipophilicity: Methyl groups enhance hydrophobicity compared to polar derivatives like (2-amino-1,3-benzoxazol-5-yl)boronic acid hydrochloride (logP ~1.5 vs. ~2.5 for methylated compounds) .
  • Stability : The hydroxyl group may render the compound susceptible to oxidation under harsh conditions, unlike halogenated analogs (e.g., 5-bromo derivatives) .

Biological Activity

2,6-Dimethylbenzo[d]oxazol-5-ol is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NOC_{10}H_{11}NO. The compound features a benzo[d]oxazole ring system, which contributes to its unique chemical properties and biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites or allosteric sites, which modulates their activity. This property is particularly significant in the context of cancer research, where enzyme inhibitors can play a role in controlling tumor growth.
  • Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage and may contribute to its potential therapeutic effects .
  • Cytotoxic Effects : Research has demonstrated that this compound can exert cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has shown promising results in inhibiting the proliferation of specific cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits specific enzymes related to cancer
Antioxidant ActivityReduces oxidative stress in vitro
CytotoxicitySignificant cytotoxic effects on cancer cells

Case Study 1: Anticancer Properties

A study evaluated the cytotoxic activity of this compound against various cancer cell lines. The results indicated a concentration-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. Notably, the compound exhibited lower toxicity towards normal human cells, highlighting its selectivity for cancerous tissues .

Case Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, this compound was shown to effectively inhibit the activity of certain kinases involved in cell signaling pathways associated with tumor progression. This inhibition was linked to a decrease in downstream signaling events that promote cell proliferation and survival.

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